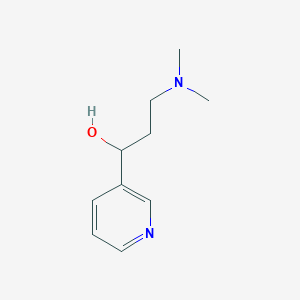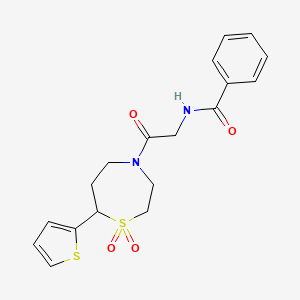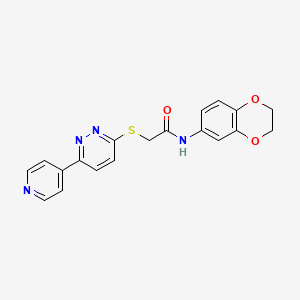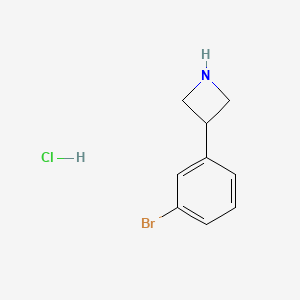
3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol (DMPP) is a chemical compound that is used in a variety of scientific research applications. It is a chiral compound that is synthesized by the reaction of dimethylamine and 3-pyridinyl propanol. DMPP is a colorless liquid with an acrid odor and is soluble in water, alcohol, and ether. It is used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
CO2 Capture and Absorption
Research has explored the use of tertiary amines, including 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol (3DMA1P), for post-combustion CO2 capture. The vapour-liquid equilibrium (VLE) study of 3DMA1P in blend with other amines has shown potential in CO2 capture applications due to its less volatile nature and comparable cyclic capacity for CO2 absorption, making it a viable alternative to conventional solvents (Bernhardsen et al., 2019).
Catalysis in Organic Reactions
3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol and related compounds have been used as catalysts in the synthesis of various organic molecules. For instance, its derivative, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), was employed as a recyclable catalyst for acylating inert alcohols, demonstrating the versatility of these compounds in facilitating diverse organic reactions (Liu et al., 2014).
DNA Interaction Studies
The interaction of Mannich base derivatives, including those related to 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol, with DNA has been investigated using electrochemical methods. These studies contribute to understanding the potential biological activities of these compounds and their interactions with biological macromolecules (Istanbullu et al., 2017).
Material Science and Inkjet Printing
In the field of materials science, derivatives of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol have been utilized in the development of inkjet printing technologies. For instance, silver conductive lines were fabricated at low sintering temperatures using silver nitrate combined with 1-Dimethylamino-2-propanol (a related compound), showcasing the application of these compounds in the production of electronic materials and devices (Wu et al., 2011).
Environmental Applications
The equilibrium CO2 solubility in aqueous solutions of 3-dimethylamino-1-propanol was studied, providing insights into its efficiency and mechanism of CO2 capture. This research contributes to the development of environmentally friendly CO2 absorption processes, highlighting the compound's potential in addressing climate change challenges (Li et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol is the neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are key players in the transmission of signals in the nervous system. They are ion channels that open upon binding with acetylcholine, leading to an influx of ions and subsequent signal propagation.
Mode of Action
3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol acts as an agonist at the neuronal nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, mimicking the action of the natural neurotransmitter, acetylcholine. It has been found to have a high binding affinity for the alpha 4 beta 2 subtype of these receptors .
Biochemical Pathways
Upon activation of the neuronal nicotinic acetylcholine receptors, there is an influx of ions, particularly sodium and calcium, into the neuron. This leads to depolarization and the initiation of an action potential. The action potential then propagates along the neuron, leading to the release of neurotransmitters at the synaptic cleft and the continuation of the signal along the neural pathway .
Pharmacokinetics
It has been noted that hydrophilic substitutions on the pyridine ring, such as the one present in this compound, can limit its penetration into the central nervous system . This could potentially affect its bioavailability and efficacy.
Result of Action
The activation of neuronal nicotinic acetylcholine receptors by 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can lead to various effects depending on the location of these receptors. For instance, it has been associated with analgesic efficacy across a broad range of pain states, including acute thermal nociception, persistent pain, and neuropathic allodynia .
Action Environment
The action, efficacy, and stability of 3-(Dimethylamino)-1-(3-pyridinyl)-1-propanol can be influenced by various environmental factors. For instance, the presence of other substances that can bind to the same receptors can affect its action. Additionally, factors such as pH and temperature can potentially influence its stability and efficacy .
Eigenschaften
IUPAC Name |
3-(dimethylamino)-1-pyridin-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10,13H,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSTXKLBMAVOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)


![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)
![2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide](/img/structure/B2975539.png)

![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)
![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)


![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)
![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)

